molecular formula C15H18BrNO4 B1378249 N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole CAS No. 1394899-04-7

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole

Cat. No.: B1378249
CAS No.: 1394899-04-7
M. Wt: 356.21 g/mol
InChI Key: TXCSFMMOKCHOGR-UHFFFAOYSA-N
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Description

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole is a useful research compound. Its molecular formula is C15H18BrNO4 and its molecular weight is 356.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of bromoindole and methoxyindole derivatives has yielded a variety of methods for constructing these compounds, which are valuable in medicinal chemistry and organic synthesis. For example, the regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate has been explored to produce ethyl 3-bromo-methoxyindole-2-carboxylates, which serve as key intermediates for further chemical transformations (Tani et al., 1992). Similarly, the iridium-catalyzed alkoxylation of 6-bromoindole has been used in the synthesis of breitfussin B, demonstrating the utility of bromoindole derivatives in synthesizing complex natural products (Nabi et al., 2017).

Biological Activities

Bromoindole and methoxyindole derivatives exhibit a range of biological activities, making them of interest in the development of new therapeutic agents. For instance, a study on the antioxidative activities of bromoindole derivatives isolated from the midintestinal gland of the muricid gastropod Drupella fragum found that these compounds possess significant antioxidative potency, suggesting their potential in drug development for oxidative stress-related diseases (Ochi et al., 1998).

Applications in Drug Synthesis

The structural motifs present in bromoindole and methoxyindole derivatives, similar to N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole, are frequently used in the synthesis of pharmacologically active molecules. For example, the synthesis of scalaridine A, a pyridine-linked bisindole alkaloid, involved the directed C–H borylation of N-Boc-5-methoxyindole, illustrating how such compounds can be used to construct complex alkaloid structures (Kim & Sperry, 2015).

Properties

IUPAC Name

tert-butyl 4-bromo-3-(hydroxymethyl)-7-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-7,18H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCSFMMOKCHOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
Reactant of Route 2
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
Reactant of Route 3
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
Reactant of Route 4
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
Reactant of Route 5
Reactant of Route 5
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
Reactant of Route 6
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole

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